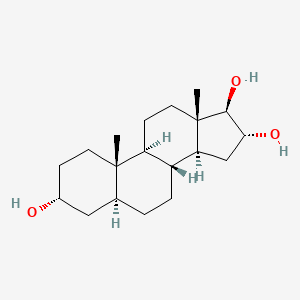
5alpha-Androstan-3alpha,16alpha,17beta-triol
Overview
Description
5alpha-Androstan-3alpha,16alpha,17beta-triol: is a steroid compound belonging to the class of organic compounds known as androgens and derivatives. These compounds are characterized by their 3-hydroxylated C19 steroid structure. Androgens are known to favor the development of masculine characteristics and have profound effects on scalp and body hair in humans .
Mechanism of Action
Target of Action
5alpha-Androstan-3alpha,16alpha,17beta-triol, also known as 5α-androstane-3β,17α-diol, is a steroid, normally a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion . Gonadotropins are hormones that stimulate the gonads (the ovaries and testes). They play a crucial role in reproductive health.
Mode of Action
As a metabolite of testosterone, it likely interacts with androgen receptors, influencing the regulation of gonadotropin secretion .
Result of Action
As a metabolite of testosterone with androgenic activity, this compound likely contributes to the development of masculine characteristics . It also shows profound effects on scalp and body hair in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3alpha,16alpha,17beta-triol typically involves the reduction of 5alpha-androstan-3,16-dione. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the product .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as microbial transformation of precursor steroids. Specific strains of microorganisms are employed to convert the precursor compounds into the desired steroid through enzymatic reactions. This method is advantageous due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5alpha-Androstan-3alpha,16alpha,17beta-triol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various diols or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation reactions can occur at specific positions on the steroid backbone, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 5alpha-androstan-3,16-dione.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives such as this compound chloride.
Scientific Research Applications
Chemistry: 5alpha-Androstan-3alpha,16alpha,17beta-triol is used as a reference compound in the study of steroid chemistry. It serves as a model for understanding the structural and functional properties of androgens .
Biology: In biological research, this compound is used to study the effects of androgens on cellular processes. It is particularly useful in investigating the role of androgens in the regulation of gene expression and protein synthesis .
Medicine: The compound has potential therapeutic applications in the treatment of androgen deficiency disorders. It is also being explored for its role in modulating immune responses and its potential use in hormone replacement therapy .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various steroid-based drugs. It is also employed in the production of steroidal supplements .
Comparison with Similar Compounds
5alpha-Androstan-3alpha,17beta-diol: A structural analogue with similar androgenic activity.
5alpha-Androstan-3beta,17alpha-diol: Another analogue with distinct stereochemistry and biological activity.
5alpha-Androstan-3alpha,16alpha,17beta-triol: A positional isomer with different functional groups
Uniqueness: this compound is unique due to its specific hydroxylation pattern at the 3alpha, 16alpha, and 17beta positions. This unique structure confers distinct biological properties and makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17-,18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGDRQWRJUSSAR-JOSSNMMVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


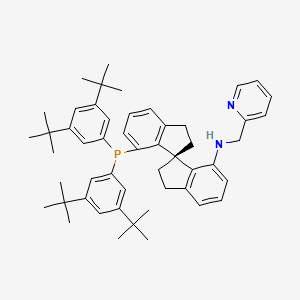
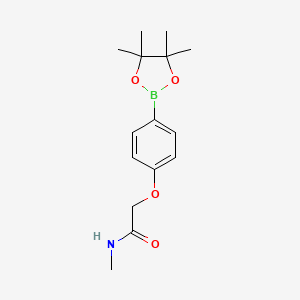
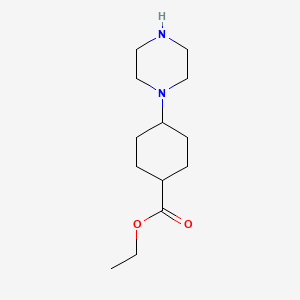
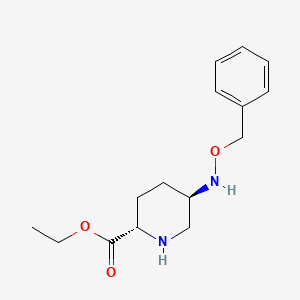

![tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3102250.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102254.png)
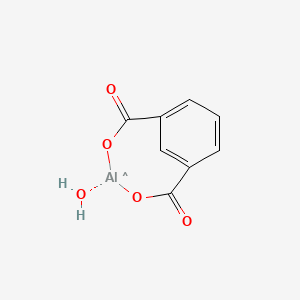
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B3102266.png)
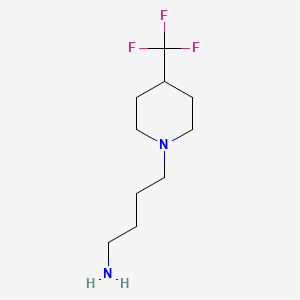
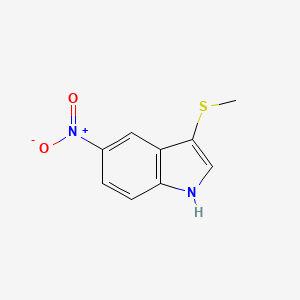
![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3102278.png)
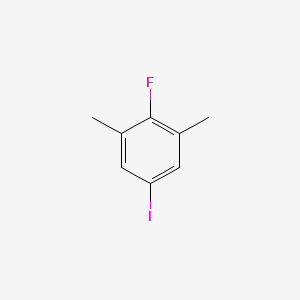
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)
